molecular formula C4H5N3OS B1584736 2-Amino-6-sulfanylpyrimidin-4(3h)-one CAS No. 6973-81-5

2-Amino-6-sulfanylpyrimidin-4(3h)-one

Cat. No. B1584736
CAS RN: 6973-81-5
M. Wt: 143.17 g/mol
InChI Key: DANMWFUINURCJB-UHFFFAOYSA-N
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Description

“2-Amino-6-sulfanylpyrimidin-4(3h)-one”, also known as “2-Amino-6-mercapto-pyrimidin-4-ol”, is a chemical compound with the molecular formula C4H5N3OS. It has a molecular weight of 143.16 .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-sulfanylpyrimidin-4(3h)-one” can be represented by the SMILES notation: NC1=NC(O)=CC(S)=N1 .

Scientific Research Applications

Antiviral Activity

2-Amino-6-sulfanylpyrimidin-4(3h)-one derivatives have shown potential in antiviral applications. For instance, certain derivatives have been found to inhibit the replication of herpes viruses, including herpes simplex types 1 and 2, varicella-zoster virus, and cytomegalovirus. These derivatives also show activity against retroviruses like the Moloney sarcoma virus and human immunodeficiency viruses types 1 and 2. Their antiviral activity is most pronounced against retroviruses (Holý et al., 2002).

Fungicidal Activity

Some derivatives of 2-Amino-6-sulfanylpyrimidin-4(3h)-one have been studied for their fungicidal properties. For example, certain aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives, when converted into their salt forms, exhibit fungicidal activity, indicating potential applications in agriculture or medicine (Erkin et al., 2016).

Development of Therapeutic Agents

The compound has been a focus in the development of various therapeutic agents. Research has identified several priority directions, such as antiviral and antileukemic agents, treatments for hyperuricemia, neurodegenerative disorders, some forms of cancer, and even anti-inflammatory and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).

Synthesis of Novel Derivatives

The synthesis of new derivatives of 2-Amino-6-sulfanylpyrimidin-4(3h)-one is an active area of research, with studies focusing on creating compounds with varying substitutions to investigate their properties and potential applications. These studies contribute significantly to the understanding and potential use of this compound in various biomedical applications (Grigoryan et al., 2012).

Crystal Structure and Cytotoxic Activity

Research into the crystal structure and cytotoxic activity of derivatives of 2-Amino-6-sulfanylpyrimidin-4(3h)-one has been conducted. This includes studies on the synthesis of these derivatives, their molecular structures, and their interactions, which are crucial for understanding their potential in pharmaceutical applications (Stolarczyk et al., 2018).

Synthesis and Structural Characterization

There is ongoing research into the synthesis and structural characterization of various derivatives of 2-Amino-6-sulfanylpyrimidin-4(3h)-one. This includes efforts to understand their molecular interactions and how these might be leveraged in developing new therapeutic compounds (Ali et al., 2021).

properties

IUPAC Name

2-amino-4-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMWFUINURCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285303
Record name 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-sulfanylpyrimidin-4(3h)-one

CAS RN

6973-81-5
Record name NSC41324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-sulfanylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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